Home > Products > Screening Compounds P98631 > N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide -

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Catalog Number: EVT-5988322
CAS Number:
Molecular Formula: C20H14N2O2
Molecular Weight: 314.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide (C20H14N2O2) is a synthetically derived organic compound belonging to the benzamide class of molecules. This compound has been identified in the scientific literature as a potential β-estrogen receptor ligand [].

Synthesis Analysis

While the provided literature does not detail the specific synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, its identification as a potential β-estrogen receptor ligand suggests its synthesis was achieved through a combination of ligand-based virtual screening, molecular docking, and molecular dynamic simulations [].

Physical and Chemical Properties Analysis

Limited information is available regarding the physical and chemical properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. Research indicates it does not significantly affect cell viability at concentrations up to 10 μM [].

Applications

The primary application of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide identified in the provided literature is its potential use as a lead structure for developing more efficient drugs for obesity control, owing to its anti-adipogenic activity [].

S-Dihydrodaidzein

Compound Description: S-Dihydrodaidzein (C1) is a potential β-estrogen receptor ligand that exhibits anti-adipogenic activity. In a study using the murine 3T3-L1 cell line, S-Dihydrodaidzein inhibited adipocyte differentiation and reduced intracellular lipid accumulation. [] It also decreased the mRNA expression of adipogenic markers PPARγ and C/EBPα. []

Relevance: S-Dihydrodaidzein was identified alongside N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide (C2) through ligand-based virtual screening, molecular docking, and molecular dynamic simulations as a potential β-estrogen receptor ligand with potential for pharmacological obesity treatment. [] While their exact structural similarities are not detailed in the provided abstract, their shared identification through these methods suggests they share key structural features related to ERβ binding. []

Compound Description: This compound, also referred to as C2 in the study, is a potential β-estrogen receptor ligand. Like S-Dihydrodaidzein, it demonstrated anti-adipogenic activity in the murine 3T3-L1 cell line, inhibiting adipocyte differentiation and reducing intracellular lipid accumulation. [] It also decreased the mRNA expression of adipogenic markers PPARγ and C/EBPα. []

Relevance: This compound is structurally identical to the target compound, N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. The only difference lies in the naming convention, with the provided research using a shorter form. []

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for primary insomnia treatment. [] It was derived from an earlier lead compound, compound 10, which exhibited good potency and improved pharmacokinetics but formed reactive metabolites. [] Replacement of a fluoroquinazoline ring in compound 10 with a chlorobenzoxazole yielded MK-4305. []

Relevance: While structurally distinct from N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, MK-4305 shares the presence of a chlorobenzoxazole moiety. This suggests potential similarities in their chemical synthesis or potential for interaction with biological targets, though their specific biological activities differ. []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides

Compound Description: This series of compounds has demonstrated inhibitory activity on H+/K+-ATPase, making them potential agents for controlling hyperacidity complications. [] A QSAR study on 37 ligands within this series revealed that an increase in Log D, Shadow_XZ and SC 2, and a reduction of Shadow_Z length correlated with greater H+/K+-ATPase inhibition. []

Relevance: These compounds, while structurally distinct from N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, share a benzamide moiety and a substituted phenyl ring. This structural similarity might contribute to shared physicochemical properties and potential for interaction with specific biological targets, even though their overall structures and activities differ. []

4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Compound Description: This compound was synthesized through the reaction of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid. [] Its three-dimensional structure has been confirmed through single-crystal X-ray diffraction study. [] Crystal analysis revealed that N-H···O and O-H···O hydrogen bonds link molecules in the crystal, forming a three-dimensional framework structure. []

Properties

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C20H14N2O2/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23)

InChI Key

JWEZMUYXFVQOOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.